REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:13])([CH3:12])[NH:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[CH2:9])=[CH:6][CH:5]=1.C([Mg]Br)C.[CH3:18][Si:19](Cl)([CH3:21])[CH3:20]>O1CCCC1>[CH3:13][Si:2]([CH3:1])([CH3:12])[N:3]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[CH2:9])=[CH:6][CH:5]=1)[Si:19]([CH3:21])([CH3:20])[CH3:18]
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Name
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|
Quantity
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3.5 g
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Type
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reactant
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Smiles
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C[Si](NC1=CC=C(C=C)C=C1)(C)C
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Name
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|
Quantity
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36.6 mL
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Type
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reactant
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Smiles
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C(C)[Mg]Br
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Name
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|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
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Quantity
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6.35 g
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Type
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reactant
|
Smiles
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C[Si](C)(C)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool to room temperature
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Type
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TEMPERATURE
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Details
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the yellow solution heated to 60° C. for 16 hours
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Duration
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16 h
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Type
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CUSTOM
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Details
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After removal of volatile components under reduced pressure
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Type
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CUSTOM
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Details
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an off-white powder was obtained
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Type
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DISTILLATION
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Details
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Distillation of this at (5×10-3 mbar)
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Name
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|
Type
|
product
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Smiles
|
C[Si](N([Si](C)(C)C)C1=CC=C(C=C)C=C1)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |